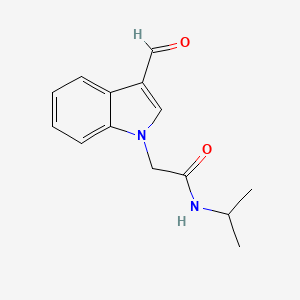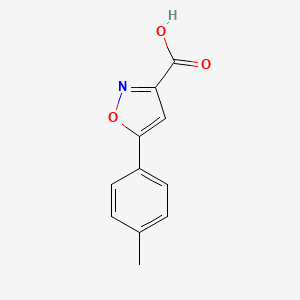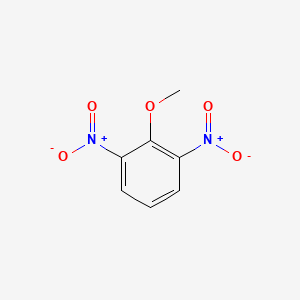
2,6-Dinitroanisole
Übersicht
Beschreibung
2,6-Dinitroanisole is an organic compound characterized by the presence of two nitro groups attached to a phenyl ring, with a methyl ether substituent
Wirkmechanismus
Target of Action
2-Methoxy-1,3-dinitrobenzene, also known as 2,6-DINITROANISOLE or 2,6-Dinitrophenyl methyl ether, is a type of nitrobenzene . Nitrobenzenes are organic compounds that contain a nitro group (-NO2) attached to a benzene ring . The primary target of this compound is the enzyme Mannan endo-1,4-beta-mannosidase . This enzyme plays a crucial role in the hydrolysis of beta-1,4-linked mannan and galactomannan .
Mode of Action
The mode of action of 2-methoxy-1,3-dinitrobenzene involves electrophilic aromatic substitution . In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The biochemical pathways affected by 2-methoxy-1,3-dinitrobenzene involve the transformation of substrate molecules . The compound can lead to the formation of amines, azo and azoxy compounds, imines, products of N-alkylation, N-formylation, as well as cyclization of quinolines, hydroquinolines, benzimidazoles, and indazoles .
Pharmacokinetics
It’s known that the compound undergoes a nitration process, followed by a conversion from the nitro group to an amine, and finally a bromination . These steps are crucial for the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability.
Result of Action
The result of the action of 2-methoxy-1,3-dinitrobenzene is the formation of various compounds, such as amines, azo and azoxy compounds, imines, products of N-alkylation, N-formylation, as well as cyclization of quinolines, hydroquinolines, benzimidazoles, and indazoles . These compounds have various applications in the chemical industry.
Action Environment
The action environment of 2-methoxy-1,3-dinitrobenzene can be influenced by various factors. For instance, the compound’s reactivity can be affected by the presence of light quanta, such as an electron and a hole, which can initiate the transformation of substrate molecules . Furthermore, the compound’s action, efficacy, and stability can be influenced by environmental conditions, such as temperature and pressure .
Biochemische Analyse
Biochemical Properties
2,6-Dinitrophenyl methyl ether plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It is known to interact with various enzymes, proteins, and other biomolecules. For instance, it can act as an inhibitor for certain enzymes, thereby affecting their activity. The interactions between 2,6-Dinitrophenyl methyl ether and these biomolecules are often characterized by binding interactions that can alter the enzyme’s conformation and function .
Cellular Effects
The effects of 2,6-Dinitrophenyl methyl ether on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, 2,6-Dinitrophenyl methyl ether can disrupt mitochondrial function by acting as a protonophore, which leads to the dissipation of the proton gradient across the mitochondrial membrane. This disruption can result in altered ATP production and changes in cellular metabolism .
Molecular Mechanism
At the molecular level, 2,6-Dinitrophenyl methyl ether exerts its effects through several mechanisms. One of the primary mechanisms is its ability to act as a protonophore, facilitating the transport of protons across biological membranes. This action disrupts the proton motive force, leading to a collapse in ATP production. Additionally, 2,6-Dinitrophenyl methyl ether can bind to specific enzymes, inhibiting or activating their activity, which in turn affects various biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,6-Dinitrophenyl methyl ether can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2,6-Dinitrophenyl methyl ether can degrade over time, leading to a decrease in its inhibitory activity. Long-term exposure to the compound can result in sustained disruptions in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of 2,6-Dinitrophenyl methyl ether vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxic effects, while higher doses can lead to significant toxicity. Studies have reported threshold effects, where a certain dosage level results in noticeable adverse effects, such as mitochondrial dysfunction and oxidative stress. High doses of 2,6-Dinitrophenyl methyl ether can be particularly harmful, leading to severe cellular damage and even death .
Metabolic Pathways
2,6-Dinitrophenyl methyl ether is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in metabolic processes. For instance, the compound can affect the activity of enzymes involved in oxidative phosphorylation, leading to changes in metabolic flux and metabolite levels. These interactions can have downstream effects on various metabolic pathways, ultimately influencing cellular energy production and utilization .
Transport and Distribution
The transport and distribution of 2,6-Dinitrophenyl methyl ether within cells and tissues are essential for understanding its overall impact. The compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cell, it can interact with binding proteins that influence its localization and accumulation. These interactions can affect the compound’s activity and function within different cellular compartments .
Subcellular Localization
The subcellular localization of 2,6-Dinitrophenyl methyl ether is a critical factor in determining its biochemical effects. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can exert its effects on mitochondrial function. Understanding the subcellular localization of 2,6-Dinitrophenyl methyl ether is essential for elucidating its role in cellular processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-dinitrophenyl methyl ether typically involves the nitration of phenyl methyl ether (anisole) using a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the 2 and 6 positions on the phenyl ring.
Industrial Production Methods: Industrial production of 2,6-dinitrophenyl methyl ether follows similar synthetic routes but on a larger scale. The process involves the careful handling of reagents and optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 2,6-Dinitroanisole undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitro groups on the phenyl ring make it susceptible to nucleophilic substitution reactions. Common nucleophiles include amines and alkoxides.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The methyl ether group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as piperidine, morpholine, and benzylamine in solvents like dimethyl sulfoxide or acetonitrile.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Oxidation: Potassium permanganate in an aqueous medium.
Major Products:
Nucleophilic Substitution: Formation of substituted phenyl ethers.
Reduction: Formation of 2,6-diaminophenyl methyl ether.
Oxidation: Formation of 2,6-dinitrophenyl carboxylic acid.
Wissenschaftliche Forschungsanwendungen
2,6-Dinitroanisole has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Employed in studies involving enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Vergleich Mit ähnlichen Verbindungen
2,4-Dinitrophenyl methyl ether: Similar structure but with nitro groups at the 2 and 4 positions.
2,6-Dinitrophenyl phenyl ether: Similar structure but with a phenyl ether substituent instead of a methyl ether.
2,6-Dinitroanisole: Similar structure but with a methoxy group instead of a methyl ether.
Uniqueness: this compound is unique due to the specific positioning of its nitro groups and the presence of a methyl ether substituent. This configuration imparts distinct chemical reactivity and biological activity compared to its analogs.
Eigenschaften
IUPAC Name |
2-methoxy-1,3-dinitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O5/c1-14-7-5(8(10)11)3-2-4-6(7)9(12)13/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZVZPFZSAYLSDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90344541 | |
| Record name | 2,6-DINITROANISOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90344541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3535-67-9 | |
| Record name | 2,6-DINITROANISOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90344541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


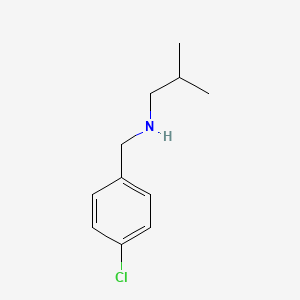
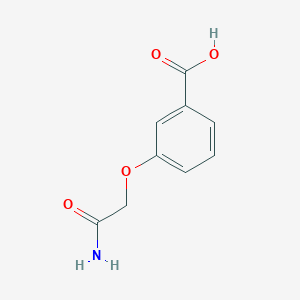
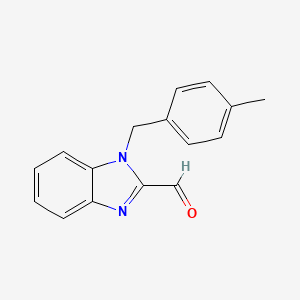
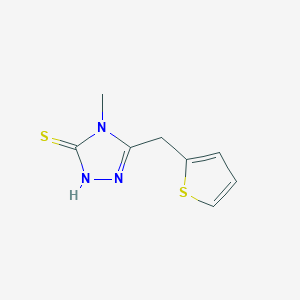
![[2-(2-Chloro-acetylamino)-thiazol-5-yl]-acetic acid methyl ester](/img/structure/B1268755.png)
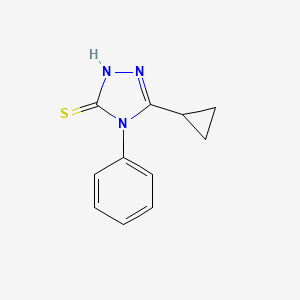
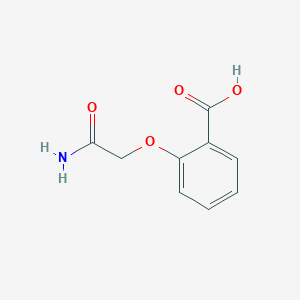
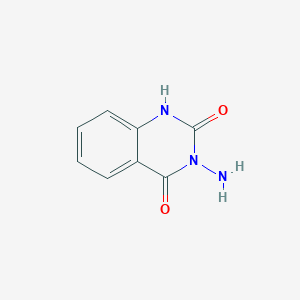
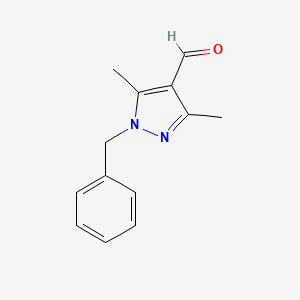
![4-Benzyl-5-(2-chloro-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B1268778.png)
